molecular formula C₁₂H₁₂D₃Cl₂NO₅S B1158575 Thiamphenicol-methyl-d3

Thiamphenicol-methyl-d3

Cat. No.: B1158575
M. Wt: 359.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Deuterium (B1214612) Labeling in Pharmaceutical and Environmental Sciences

Deuterium, a stable isotope of hydrogen, holds particular importance in pharmaceutical and environmental research. iitk.ac.in In pharmaceutical sciences, replacing hydrogen with deuterium in a drug molecule can significantly alter its metabolic profile. clearsynthdeutero.com This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, leading to a slower rate of metabolic breakdown. musechem.com This can result in improved pharmacokinetic properties, such as a longer half-life in the body. musechem.comzeochem.com Furthermore, deuterium-labeled compounds are extensively used as internal standards in mass spectrometry-based bioanalysis to ensure accurate quantification of drugs and their metabolites in biological samples. musechem.comacs.org

In environmental sciences, deuterium serves as a valuable tracer for studying the movement and fate of water and pollutants. zeochem.com For instance, deuterium oxide (heavy water) can be used to trace groundwater flow and understand hydrological cycles. zeochem.com Similarly, deuterium-labeled pollutants can be used as standards to accurately quantify their presence in environmental samples like soil, water, and air.

Role of Thiamphenicol-methyl-d3 as a Stable Isotope Labeled Analog

Thiamphenicol (B1682257) is a broad-spectrum antibiotic, and its methyl-sulfonyl analog is used in veterinary medicine. medchemexpress.comunimi.it this compound is the deuterated form of thiamphenicol, where the three hydrogen atoms of the methyl group have been replaced by deuterium atoms. lgcstandards.com This specific labeling makes it an ideal internal standard for the quantitative analysis of thiamphenicol in various matrices. medchemexpress.commedchemexpress.com

In analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to a sample. researchgate.netresearchgate.net Since it behaves almost identically to the non-labeled thiamphenicol during sample extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. researchgate.net Because the mass spectrometer can differentiate between the labeled and unlabeled compounds based on their mass difference, the ratio of their signals allows for highly accurate and precise quantification of the thiamphenicol present in the original sample. nih.govnih.gov

Overview of Research Paradigms Utilizing Isotopically Labeled Compounds

The applications of isotopically labeled compounds in research are vast and continue to expand. Some of the key research paradigms include:

Metabolic Flux Analysis: This involves introducing a labeled nutrient (like ¹³C-glucose) into a biological system and tracking the incorporation of the label into various metabolites. acs.org This provides a detailed map of metabolic pathways and their activities under different conditions. acs.org

Pharmacokinetic and Drug Metabolism Studies: Deuterium-labeled drugs are instrumental in understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. musechem.comacs.org This information is crucial for optimizing drug design and dosage regimens.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique where cells are grown in media containing isotopically labeled amino acids. creative-proteomics.com This allows for the precise quantification of changes in protein expression levels between different cell populations. moravek.com

Environmental Fate and Transport Studies: Labeled compounds are used to trace the movement and degradation of pollutants in the environment, aiding in risk assessment and the development of remediation strategies. diva-portal.org

Mechanistic Studies of Chemical Reactions: By strategically placing an isotopic label in a reactant molecule, chemists can follow the path of that atom throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.orgiitk.ac.in

Interactive Data Table: Properties of this compound

PropertyValue
Analyte Name This compound
Molecular Formula C12H12D3Cl2NO5S
Molecular Weight 359.23
Unlabeled CAS Number 15318-45-3
Isotope Type Deuterium
Purity >95% (HPLC)
Storage Temperature -20°C

Data sourced from LGC Standards. lgcstandards.com

Properties

Molecular Formula

C₁₂H₁₂D₃Cl₂NO₅S

Molecular Weight

359.24

Synonyms

2,2-Dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl-d3)phenyl]ethyl]acetamide;  D-d-threo-2-Dichloroacetamido-1-(4-methylsulfonylphenyl-d3)-1,3-_x000B_propanediol;  Dextrosulphenidol-d3;  NSC 522822-d3;  Thiocymetin-d3;  Thiophenicol-d3;  Wi

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Thiamphenicol Methyl D3

Strategies for Deuterium (B1214612) Incorporation in Thiamphenicol (B1682257) Derivatives

The synthesis of Thiamphenicol-methyl-d3 involves strategic methodologies to introduce deuterium atoms at a specific molecular position. These methods are designed to achieve high isotopic enrichment and chemical purity.

Multi-Step Synthetic Routes to this compound

A documented approach to synthesizing DL-threo-Thiamphenicol-methyl-d3 involves a six-step process. researchgate.netresearchgate.net This synthetic pathway begins with 4-bromobenzaldehyde (B125591) and utilizes deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the source of the deuterium-labeled methyl group. researchgate.netresearchgate.net The synthesis of the parent compound, Thiamphenicol, can be achieved from 4-(methylthio)benzaldehyde (B43086) in a four-step synthesis. colab.ws The key steps in the synthesis of the deuterated analog include a microwave-assisted copper-mediated methylthiolation and a modified Wulff's asymmetric aziridination. researchgate.netresearchgate.net

Precursor Selection and Reaction Optimization for Methyl-d3 Labeling

The selection of precursors is critical for the successful incorporation of the methyl-d3 group. In the established six-step synthesis, 4-bromobenzaldehyde serves as a key starting material, and DMSO-d6 is employed as the deuterium source for the methylthiolation step. researchgate.netresearchgate.net The synthesis of unlabeled Thiamphenicol often starts from the commercially available 4-(methylthio)benzaldehyde. colab.ws The optimization of reaction conditions, which is not detailed in the provided information, is crucial for maximizing the yield and purity of the final product.

Microwave-Assisted Methylthiolation Techniques in Synthesis

Microwave-assisted synthesis is a key technique employed in the preparation of this compound. researchgate.netresearchgate.net Specifically, a microwave-assisted copper-mediated methylthiolation reaction is utilized. researchgate.netresearchgate.net This modern synthetic method often leads to shorter reaction times, increased yields, and enhanced reaction selectivity compared to conventional heating methods.

Stereoselective Approaches in Labeled Thiamphenicol Synthesis

Control of stereochemistry is a significant aspect of synthesizing Thiamphenicol and its derivatives. The synthesis of DL-threo-Thiamphenicol-methyl-d3 incorporates a modified Wulff's asymmetric aziridination to control the stereochemical outcome. researchgate.netresearchgate.net For the non-deuterated enantiomers, stereoselective synthesis of (+)-thiamphenicol has been described. researchgate.net

Verification of Isotopic Purity and Enrichment

After synthesis, it is imperative to verify the isotopic purity and the degree of deuterium enrichment in the this compound molecule. This is accomplished using advanced spectroscopic techniques.

Advanced Spectroscopic Methods for Deuterium Quantification (e.g., NMR, High-Resolution MS)

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is used to confirm the structure and quantify the isotopic enrichment of this compound. lgcstandards.comlgcstandards.com

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the isotopic purity of this compound. lgcstandards.com By analyzing the mass-to-charge ratio of the molecule, the presence and abundance of the deuterated species can be accurately determined. A certificate of analysis for a batch of this compound reported an isotopic purity of 99.3%, with the mass distribution showing 97.78% of the d3 species. lgcstandards.com This technique is also used in broader analytical methods for detecting thiamphenicol and other related compounds in various matrices. nih.govnih.gov

Interactive Data Table: Analytical Data for this compound

Analytical Test Specification Result
Appearance White to Off-White SolidConforms
Purity (HPLC) >95%99.27% (at 225 nm)
NMR Conforms to StructureConforms
MS Conforms to StructureConforms
Isotopic Purity >95%99.3%
Isotopic Distribution d0 = 0.00%, d1 = 0.00%, d2 = 2.22%, d3 = 97.78%
Data sourced from a certificate of analysis. lgcstandards.com

Chromatographic Analysis for Chemical Purity Assessment

The chemical purity of this compound is paramount for its use as an analytical standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this assessment. nih.govnih.gov Reversed-phase HPLC, often coupled with tandem mass spectrometry (LC-MS/MS), is a particularly powerful method for the simultaneous determination and quantification of thiamphenicol and its labeled analog. nih.gov

In a typical LC-MS/MS setup, the compound is separated on a C18 column with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netnih.gov The mass spectrometer detector offers high sensitivity and selectivity, allowing for the accurate determination of purity by monitoring specific precursor and product ion transitions for both the labeled and unlabeled compounds. nih.govrsc.org Gas chromatography, following a derivatization step to create a more volatile trimethylsilyl (B98337) derivative, can also be utilized, often with an electron-capture detector for high sensitivity. nih.gov

Table 1: Illustrative HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 (Reversed-Phase)
Mobile Phase Gradient of Acetonitrile and Water (with formic acid)
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Internal Standard Appropriate deuterated analog (e.g., Chloramphenicol-d5) nih.gov

Chiral Aspects and Stereochemical Integrity of Labeled Analogs

Thiamphenicol possesses two chiral centers in its structure, meaning it can exist as four possible stereoisomers. nih.gov The biologically active and pharmaceutically relevant form is the single (1R,2R)-enantiomer. nih.gov Therefore, ensuring the stereochemical integrity of this compound is as critical as assessing its chemical purity. The synthetic pathway must be highly stereoselective to yield the desired R,R configuration. researchgate.net

The analysis of stereochemical purity is typically performed using chiral chromatography. nih.govresearchgate.net There are two main approaches:

Indirect Method: The thiamphenicol base (the N-deacylated intermediate) is derivatized with a homochiral reagent, such as (R)-alpha-methylbenzyl isothiocyanate. nih.gov This reaction converts the enantiomers and diastereomers into diastereomeric thioureas, which can then be separated and quantified using standard, non-chiral reversed-phase HPLC on a C18 column. nih.gov

Direct Method: This approach utilizes a chiral stationary phase (CSP) in an HPLC system. The CSP interacts differently with each enantiomer, allowing for their direct separation without prior derivatization. researchgate.netpensoft.net This is often the more straightforward method for determining the enantiomeric composition of the final product. pensoft.net

The results of these analyses confirm that the labeled analog consists purely of the desired (1R,2R) stereoisomer, which is essential for its function as an accurate internal standard for the active drug. nih.govwur.nl

Table 2: Example of Chiral Analysis by Indirect HPLC Method

StepDescription
Analyte Stereoisomeric bases of this compound
Derivatizing Agent (R)-alpha-methylbenzyl isothiocyanate nih.gov
Resulting Product Diastereomeric thioureas
Chromatography Reversed-Phase HPLC on a C18 column nih.gov
Detection UV at 254 nm nih.gov

Advanced Analytical Methodologies and Applications of Thiamphenicol Methyl D3

Method Validation in Diverse Research Matrices

Once an analytical method is developed, it must undergo rigorous validation to ensure its performance is reliable and suitable for its intended purpose. Method validation is performed according to international guidelines, which assess several key parameters.

Validation confirms that the method can reliably measure the concentration of thiamphenicol (B1682257) across a specific range in a given matrix.

Linearity and Dynamic Range: Analytical methods for thiamphenicol using a deuterated internal standard demonstrate excellent linearity over a defined concentration range. Matrix-matched calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. These curves typically yield coefficients of determination (R²) of ≥0.99, indicating a strong linear relationship. frontiersin.orgnih.govfrontiersin.org For example, linear ranges have been established from 0.5 to 32 ng/mL in various studies. tandfonline.com

Sensitivity (LOD, LOQ): The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. frontiersin.orgnih.gov These values are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ. frontiersin.orgnih.gov The sensitivity of LC-MS/MS methods for thiamphenicol is highly dependent on the sample matrix. In complex matrices like animal tissues, LOQs can range from 0.02 to 10.4 µg/kg. frontiersin.orgfrontiersin.org In simpler matrices, much lower LOQs have been achieved.

The table below summarizes reported sensitivity values for thiamphenicol analysis in different research matrices.

Table 2: Summary of Method Sensitivity (LOD & LOQ) for Thiamphenicol in Various Matrices
MatrixLODLOQReference
Animal & Aquaculture Products (Beef, Pork, Chicken, Shrimp, Eel, Flatfish)0.005–3.1 µg/kg0.02–10.4 µg/kg frontiersin.orgfrontiersin.org
Shrimp0.031 ng/mL0.612 ng/mL tandfonline.com
Chinese Gelatin Medicines0.4 µg/kg1.5 µg/kg researchgate.net

Assessment of Accuracy, Precision, and Reproducibility

The validation of an analytical method is crucial to ensure reliable and meaningful results. Accuracy, precision, and reproducibility are fundamental parameters evaluated during this process. Thiamphenicol-methyl-d3 is employed as an internal standard to ensure high levels of accuracy and precision in the quantification of Thiamphenicol. veeprho.com

Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. Methods for Thiamphenicol analysis report high accuracy, with recovery percentages typically falling within the acceptable range of 98.0% to 102.0%. scispace.com For instance, studies on amphenicol residues in livestock and poultry meat have demonstrated recovery rates between 72% and 120%. nih.gov

Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD). A low RSD value indicates high precision. Analytical methods for Thiamphenicol have shown excellent precision, with RSD values often below 2.0%. scispace.com Research on animal-derived foods reported intra-day RSDs ranging from 1% to 9% and inter-day RSDs from 1% to 12%, indicating good reproducibility of the method. nih.gov

The following table summarizes typical validation parameters for analytical methods quantifying Thiamphenicol, where an internal standard like this compound is essential for achieving such results.

Validation ParameterMetricTypical ValueSource
Accuracy Recovery (%)72% - 120% nih.gov
Precision Intra-day RSD (%)1% - 9% nih.gov
Precision Inter-day RSD (%)1% - 12% nih.gov
Linearity Correlation Coefficient (r²)>0.9990 nih.gov

Investigation of Matrix Effects and Interferences

The matrix effect is a significant challenge in bioanalytical chemistry, especially when using LC-MS/MS. bataviabiosciences.com It is defined as the alteration of analyte ionization (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix. bataviabiosciences.com Complex matrices, such as animal tissues and food products, are particularly prone to causing these effects. bataviabiosciences.comresearchgate.net

The primary purpose of using a stable isotope-labeled internal standard like this compound is to compensate for matrix effects. Because the internal standard is structurally and chemically almost identical to the analyte, it experiences similar ionization suppression or enhancement, allowing for an accurate relative quantification.

However, studies have shown that matrix effects can still be a considerable issue in the analysis of Thiamphenicol and other amphenicols.

In swine muscle, strong signal suppression has been observed for certain amphenicols, while significant signal enhancement was seen for others within the same analysis. researchgate.net

Research on fish samples also confirmed the presence of matrix effects for Thiamphenicol, concluding that quantification should be performed using calibration curves prepared in the matrix to ensure accuracy. researchgate.net

One study noted that a deuterated internal standard for Chloramphenicol (B1208) (Chloramphenicol-d5) was only effective for eliminating the matrix effect for Chloramphenicol itself and not for other simultaneously analyzed amphenicols, including Thiamphenicol. researchgate.net This highlights the importance of using the specific corresponding labeled standard, such as this compound for Thiamphenicol, to most effectively counteract matrix interferences.

Stability Studies of this compound in Analytical Samples

The stability of both the analyte and the internal standard within the sample matrix is critical for accurate quantitative analysis. Instability can lead to the degradation of the compound, resulting in an underestimation of its concentration. Stability is typically assessed under various conditions, including different temperatures and in different matrices.

While specific stability data for this compound is not extensively published, the stability of the parent compound, Thiamphenicol, provides a strong indication of the expected stability of its deuterated analog. A study on the heat stability of amphenicols investigated the degradation of Thiamphenicol when heated at 100°C in various matrices. nih.gov The findings revealed differential stability depending on the matrix. nih.gov

The heat stability of Thiamphenicol was ranked in the following order across different matrices: water ≥ salt water > soybean sauce > meat. nih.gov This suggests that degradation is accelerated in more complex matrices like soybean sauce and meat. nih.gov After two hours of heating at 100°C, the degradation of Thiamphenicol was less than 20% in water. nih.gov Research on the related compound Chloramphenicol has shown it to be stable in acidic conditions but prone to degradation under alkaline and thermal stress. uii.ac.id These studies underscore the necessity of evaluating the stability of Thiamphenicol and its internal standard in each specific matrix under defined storage and processing conditions.

The table below details the heat stability of Thiamphenicol in different environments.

MatrixConditionDurationResultSource
Water 100°C2 hours<20% degradation nih.gov
Salt Water 100°CNot specifiedLess stable than in pure water nih.gov
Soybean Sauce 100°CNot specifiedAccelerated degradation nih.gov
Chicken Meat 100°CNot specifiedAccelerated degradation nih.gov

Applications in Targeted Quantitative Analysis

Determination of Thiamphenicol Residues in Biological Samples (Non-Human Clinical)

Thiamphenicol is an antibiotic used in veterinary medicine to treat infectious diseases in animals such as cattle, pigs, and poultry. fao.orgeuropa.eu Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for Thiamphenicol in animal tissues and food products to ensure consumer safety. europa.eu The use of this compound as an internal standard in LC-MS/MS methods is crucial for the accurate enforcement of these regulations.

Analytical methods have been developed to quantify Thiamphenicol residues in various animal tissues. For pigs, the MRL for Thiamphenicol has been set at 50 µg/kg in muscle, skin with fat, liver, and kidney. europa.eu

Residue depletion studies in pigs have shown that after treatment, the highest concentrations of Thiamphenicol are found in the kidney. europa.eu In one study, 24 hours after the last treatment, the mean concentration in the kidney was 6,675 µg/kg, while in muscle, it was 389.5 µg/kg. europa.eu These concentrations decreased rapidly, with traces of Thiamphenicol detectable in muscle for up to 21 days. europa.eu The ability to accurately quantify these residue levels over time relies on robust analytical methods stabilized by the use of an isotopic internal standard like this compound.

The following table presents data from a residue depletion study of Thiamphenicol in pigs.

TissueTime After Last AdministrationMean Thiamphenicol Concentration (µg/kg)Source
Kidney 24 hours6,675 europa.eu
Kidney 8 days24.18 europa.eu
Muscle 24 hours389.5 europa.eu
Muscle 4 days10.75 europa.eu

The monitoring of Thiamphenicol residues extends to food products derived from animals, such as milk and meat products. nih.govspkx.net.cn Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a common technique for this purpose, offering high sensitivity and specificity. spkx.net.cn

Validated methods for the simultaneous determination of Chloramphenicol, Thiamphenicol, and Florfenicol (B1672845) have been established for feed, raw milk, and various dairy products. spkx.net.cn These methods can achieve limits of quantification (LOQ) as low as 0.1 µg/kg for Thiamphenicol. spkx.net.cn Similarly, a sensitive and accurate UPLC-MS/MS method for amphenicols in pork, beef, lamb, and chicken reported an LOQ for Thiamphenicol ranging from 0.05 to 5.00 µg/kg, well below established MRLs. nih.gov The use of this compound as an internal standard in these analyses is instrumental for correcting matrix effects and ensuring the accuracy of results in these complex food matrices.

The table below shows the performance of analytical methods for Thiamphenicol in food products.

Food MatrixAnalytical MethodLimit of Quantification (LOQ)Source
Raw Milk, Dairy Products UPLC-MS/MS0.1 µg/kg spkx.net.cn
Pork, Beef, Lamb, Chicken UHPLC-MS/MS0.05 - 5.00 µg/kg nih.gov
Beef, Pork, Chicken, Shrimp, Eel, Flatfish LC-MS/MSNot specified, but validated based on MRLs nih.gov

Detection and Quantification in Environmental Matrices

The pervasive use of antibiotics in human and veterinary medicine has led to their inevitable release into the environment, raising concerns about the development of antibiotic resistance and potential ecological impacts. Consequently, the development of robust and sensitive analytical methods for monitoring these compounds in environmental compartments is of paramount importance. The isotope dilution method, utilizing stable isotope-labeled internal standards like this compound, is considered the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Water Samples (Surface Water, Wastewater)

The presence of thiamphenicol in various water bodies necessitates reliable monitoring techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose, and the use of this compound as an internal standard is crucial for achieving accurate quantification.

Methodology Overview:

A common approach for the analysis of thiamphenicol in water samples involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, followed by LC-MS/MS analysis. This compound is added to the samples prior to extraction to correct for any losses during the sample preparation process.

Research Findings:

While specific studies detailing the use of this compound in water analysis are not abundantly available in public literature, the principles of isotope dilution mass spectrometry are well-established. For the analogous compound, chloramphenicol, the use of its deuterated form (chloramphenicol-d5) in water analysis has demonstrated high recovery rates and low limits of detection. For instance, a method for analyzing chloramphenicol in drinking water using a deuterated internal standard reported recoveries ranging from 93.2% to 95.7% and a limit of quantification (LOQ) as low as 0.002 ng/mL. It is expected that methods employing this compound for thiamphenicol analysis would yield similarly robust results.

A study on the simultaneous quantification of several antibiotics, including thiamphenicol, in surface water, groundwater, and pharmaceutical wastewater utilized SPE followed by Ultra-Fast Liquid Chromatography-tandem Mass Spectrometry (UFLC-MS/MS). While not explicitly stating the use of this compound, the methodology highlights the importance of internal standards for accurate quantification in complex matrices. The reported recovery for various antibiotics ranged from 57% to 85%, with linearity in the range of 2.0–1000.0 ng/mL nih.gov. The application of this compound in such a method would undoubtedly improve the accuracy and reliability of the thiamphenicol quantification.

Parameter Reported Value (for analogous compounds/methods) Expected Performance with this compound
Extraction Method Solid-Phase Extraction (SPE)High extraction efficiency and cleanup
Analytical Technique LC-MS/MSHigh sensitivity and selectivity
Recovery 93.2% - 95.7% (for Chloramphenicol-d5)Expected to be high and consistent
Limit of Quantification (LOQ) 0.002 ng/mL (for Chloramphenicol-d5)Expected to be in the low ng/L range
Soil and Sediment Samples

The analysis of antibiotics in solid environmental matrices like soil and sediment presents greater challenges due to the complexity of the matrix and the strong interactions between the analytes and the solid phase. The use of an isotopically labeled internal standard such as this compound is therefore indispensable for accurate quantification.

Methodology Overview:

Extraction of thiamphenicol from soil and sediment typically involves techniques like pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE), followed by a cleanup step using SPE. This compound is introduced at the beginning of the extraction process to account for analyte losses and matrix-induced signal suppression or enhancement during LC-MS/MS analysis.

Research Findings:

A study on the analysis of 29 antimicrobial compounds in soil utilized a liquid-liquid extraction (LLE) method coupled with UHPLC-MS/MS. The validation of this method according to Commission Implementing Regulation (EU) 2021/808 resulted in Limits of Detection (LODs) ranging from 0.5 to 2.0 µg/kg and LOQs from 1.0 to 20.0 µg/kg for the various analytes mdpi.com. The use of isotopically labeled internal standards is crucial in such multi-residue methods to ensure accuracy for each compound across different soil types.

Another study focused on the simultaneous extraction of four antibiotics from soil and water matrices employed accelerated solvent extraction (ASE) followed by SPE cleanup and LC-MS/MS quantification mdpi.com. While a different internal standard was used in this specific study, the methodology underscores the necessity of an internal standard to achieve reliable results in complex soil matrices. The use of this compound would be directly applicable to such a workflow for the specific and accurate quantification of thiamphenicol.

Parameter Reported Value (for multi-residue methods in soil) Expected Performance with this compound
Extraction Method Pressurized Liquid Extraction (PLE), Ultrasonic-Assisted Extraction (UAE), Liquid-Liquid Extraction (LLE)Effective extraction from complex solid matrices
Analytical Technique LC-MS/MSCapable of overcoming matrix interferences
Limit of Detection (LOD) 0.5 - 2.0 µg/kgExpected to be in the low µg/kg range
Limit of Quantification (LOQ) 1.0 - 20.0 µg/kgExpected to be in the low µg/kg range
Recovery Generally acceptable with the use of an appropriate internal standardHigh and reproducible, correcting for matrix effects

Role in Reference Material Development and Quality Control

The reliability and comparability of analytical measurements are underpinned by robust quality assurance and quality control (QA/QC) practices, which heavily rely on the availability and proper use of reference materials.

This compound plays a vital role in this framework, primarily as a component in the preparation of internal standards and for the value assignment of certified reference materials (CRMs).

Use as an Internal Standard for Quality Control:

In routine laboratory analysis, this compound is used as an internal standard in quality control samples. These samples, which can be blank matrices spiked with a known concentration of thiamphenicol and its deuterated analog, are analyzed alongside environmental samples. The consistent recovery of the internal standard and the accurate quantification of the target analyte in these QC samples provide confidence in the results of the unknown samples. The use of a stable isotope-labeled internal standard is considered a best practice for minimizing measurement uncertainty.

Role in Certified Reference Material (CRM) Development:

Certified Reference Materials are "gold standard" materials with a certified property value, uncertainty, and a statement of metrological traceability. In the development of CRMs for antibiotic analysis, isotope dilution mass spectrometry (IDMS) is often the method of choice for value assignment due to its high accuracy and precision.

In this context, this compound would be used in an IDMS procedure to accurately determine the concentration of thiamphenicol in a candidate reference material (e.g., a dried and homogenized soil or water concentrate). By precisely measuring the ratio of the native analyte to the labeled standard, a highly accurate and traceable concentration value can be assigned to the reference material. This certified value then allows other laboratories to validate their own analytical methods and ensure the accuracy of their results.

The development of such CRMs is a meticulous process that includes:

Material Preparation: Sourcing and preparing a stable and homogeneous matrix.

Homogeneity and Stability Studies: Ensuring that the analyte is uniformly distributed within the material and remains stable over time.

Value Assignment: Using a primary method like IDMS with this compound to assign a certified value.

The availability of CRMs for thiamphenicol, developed using this compound, would be a significant contribution to ensuring the quality and consistency of environmental monitoring data for this antibiotic globally.

Application Role of this compound Significance
Internal Standard in QC Samples Added to blank matrices at a known concentration alongside the native analyte.Ensures the accuracy and precision of routine analytical batches by monitoring method performance.
Value Assignment of CRMs Used as the internal standard in Isotope Dilution Mass Spectrometry (IDMS).Enables the highly accurate and metrologically traceable certification of thiamphenicol concentration in reference materials.
Method Validation Used to assess method performance characteristics such as recovery and matrix effects.Facilitates the development and validation of robust and reliable analytical methods.

Mechanistic Metabolic Pathway Elucidation Using Thiamphenicol Methyl D3

In Vitro Metabolic Studies of Thiamphenicol (B1682257)

In vitro systems, such as liver microsomes and hepatocytes, are crucial for investigating the metabolic fate of xenobiotics. For Thiamphenicol, these studies have shed light on its biotransformation, although specific data using Thiamphenicol-methyl-d3 is limited.

Identification of Enzymatic Pathways Involved in Thiamphenicol Biotransformation

The biotransformation of Thiamphenicol is relatively limited compared to its analog, chloramphenicol (B1208). The primary routes of metabolism that have been identified for Thiamphenicol involve oxidation and conjugation reactions.

One key enzymatic pathway is oxidation , which can occur at various positions on the Thiamphenicol molecule. For instance, a novel oxidase, CmO, has been identified that can catalyze the oxidation at the C-1′ and C-3′ positions of both chloramphenicol and Thiamphenicol nih.gov. This enzymatic action highlights a potential route for Thiamphenicol's breakdown in certain biological systems.

Another significant pathway, particularly in some species, is glucuronidation . This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the drug, increasing its water solubility and facilitating its excretion. While Thiamphenicol is less susceptible to glucuronidation than chloramphenicol, it has been observed to occur merckvetmanual.com.

Role of Labeled Methyl Group in Tracing Metabolic Fates

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in drug metabolism studies. The deuterium (B1214612) atoms on the methyl group act as a tracer, allowing researchers to follow the fate of this specific part of the molecule through various metabolic transformations medchemexpress.comnih.gov.

By using techniques like mass spectrometry, the mass shift of 3 Daltons (due to the three deuterium atoms) allows for the clear differentiation of the parent drug and its metabolites from endogenous compounds. This is instrumental in identifying and quantifying even minor metabolic products that might otherwise go undetected. The stability of the C-D bond ensures that the label is retained throughout most metabolic processes, providing a clear lineage of metabolic products.

Characterization of Labeled Metabolites

While specific studies characterizing labeled metabolites from this compound are not available, we can hypothesize the types of metabolites that could be identified. If the methyl-sulfonyl group were to be metabolically altered, the deuterium label would be crucial for identifying the resulting products. For example, if oxidation of the methyl group were to occur, forming a hydroxymethyl or carboxylic acid metabolite, the deuterium label would be retained, and the mass of these metabolites would be shifted accordingly.

Mass spectrometry would be the primary analytical tool for this characterization. By comparing the mass spectra of metabolites from unlabeled Thiamphenicol with those from this compound, researchers could definitively identify metabolites where the methyl group is still intact.

Isotope Effects on Thiamphenicol Metabolism (if applicable)

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE) nih.gov. This occurs when the cleavage of a C-H bond is the rate-limiting step of a metabolic reaction. Since a C-D bond is stronger than a C-H bond, this can slow down the rate of metabolism.

In the context of this compound, a KIE could potentially be observed if an enzymatic process directly involves the cleavage of a C-H bond on the methyl group. For instance, if cytochrome P450-mediated oxidation of the methyl group were a significant metabolic pathway, the use of this compound could result in a slower rate of formation of the oxidized metabolite compared to the unlabeled compound. Observing such an effect would provide strong evidence for the specific metabolic pathway and the mechanism of the enzyme involved. However, without experimental data, the existence and magnitude of a KIE for this compound remain speculative.

Ex Vivo and Pre-Clinical In Vivo Disposition Studies (Mechanistic Focus)

Understanding Distribution and Excretion Mechanisms in Model Organisms

Studies in various animal models have shown that Thiamphenicol is generally well-absorbed and distributed to various tissues merckvetmanual.com. A significant finding is that a large proportion of the administered dose is excreted unchanged in the urine merckvetmanual.comnih.gov. This suggests that renal excretion is a major pathway for the elimination of Thiamphenicol.

The use of labeled compounds like this compound in preclinical in vivo studies would be invaluable for obtaining a more precise and quantitative understanding of its disposition. By tracking the deuterated label, researchers could accurately measure the extent of excretion of the unchanged drug versus its metabolites in urine and feces. Furthermore, tissue distribution studies with the labeled compound would provide a definitive map of where the drug and its metabolites accumulate, offering insights into potential target organs for efficacy or toxicity.

Application in Permeability and Transport Studies

Extensive research has been conducted on the permeability and transport of the antibiotic Thiamphenicol across biological membranes, often utilizing in vitro models such as Caco-2 cell monolayers. These studies are crucial for predicting the oral absorption and potential for drug-drug interactions. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the specific application of its deuterated analog, this compound, for the direct elucidation of these transport mechanisms.

Stable isotope-labeled compounds like this compound are most prominently employed as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). This application is vital for the accurate quantification of the parent drug, Thiamphenicol, in complex biological matrices during pharmacokinetic and drug metabolism studies. The use of a deuterated standard ensures high precision in measurement by accounting for variations during sample preparation and analysis.

While the primary role of this compound has been in analytical support, the principles of its use can be theoretically extended to permeability and transport investigations. In such studies, the stable isotope-labeled compound would be used alongside the unlabeled drug. By simultaneously monitoring the transport of both species across a cell monolayer, researchers could precisely differentiate the parent drug from any of its metabolites that might be formed during the experiment. This co-administration methodology would allow for a more accurate determination of the parent drug's permeability characteristics, free from the interference of metabolic products.

The Caco-2 cell model is a well-established tool for predicting the intestinal permeability of drugs. bienta.netsygnaturediscovery.com These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters. bienta.net In a typical Caco-2 permeability assay, the test compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer, and its appearance on the opposite side is measured over time. This allows for the calculation of the apparent permeability coefficient (Papp), a key indicator of a drug's potential for oral absorption. nih.gov

A bidirectional Caco-2 assay, where transport is measured from both AP to BL and BL to AP, can provide insights into the involvement of active efflux transporters, such as P-glycoprotein (P-gp). evotec.com An efflux ratio (the ratio of Papp in the BL-AP direction to the Papp in the AP-BL direction) greater than two is generally indicative of active efflux. bienta.net

Although no specific studies utilizing this compound in this manner have been identified, research on the parent compound, Thiamphenicol, suggests that it is well-absorbed and primarily excreted unchanged. fao.org Its lipophilic nature facilitates diffusion across lipid bilayers. patsnap.com This suggests that the primary mechanism of its transport across the intestinal epithelium is likely passive diffusion.

Should future research employ this compound in permeability and transport studies, the expected data would likely take the form of the tables presented below. These tables are hypothetical and serve to illustrate the type of data that would be generated in such an investigation.

Table 1: Hypothetical Apparent Permeability (Papp) of Thiamphenicol in Caco-2 Cells

DirectionPapp (x 10⁻⁶ cm/s)
Apical to Basolateral (A-B)15.2 ± 1.8
Basolateral to Apical (B-A)16.5 ± 2.1

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Efflux Ratio of Thiamphenicol in Caco-2 Cells

CompoundEfflux Ratio (Papp B-A / Papp A-B)
Thiamphenicol1.08

An efflux ratio close to 1 suggests the absence of significant active efflux.

Environmental Fate and Degradation Research Utilizing Thiamphenicol Methyl D3

Investigating Phototransformation and Hydrolytic Degradation of Thiamphenicol (B1682257)

The degradation of thiamphenicol in the aquatic environment is influenced by abiotic processes such as phototransformation (degradation by light) and hydrolysis (reaction with water).

Stable isotope-labeled compounds, such as Thiamphenicol-methyl-d3, serve as invaluable tools in environmental fate studies. By incorporating deuterium (B1214612) atoms into the methyl group, researchers can distinguish the labeled thiamphenicol and its degradation products from endogenous compounds in complex environmental matrices. This allows for precise tracking of its transformation pathways and the unambiguous identification of byproducts formed during phototransformation and hydrolysis. For instance, studies on the related compound chloramphenicol (B1208) have demonstrated that photolytic degradation can lead to the formation of various transformation products, and similar methodologies using labeled analogs can be applied to thiamphenicol to elucidate its specific degradation routes. researchgate.netmdpi.com

Research on florfenicol (B1672845), a structural analog of thiamphenicol, has shown that photodegradation pathways can include photoinduced hydrolysis, oxidation, dechlorination, and cleavage of the side chain. nih.gov The presence of substances like nitrates and dissolved organic matter in water can influence the rate of photolysis. nih.gov While direct photolysis of florfenicol has been observed to be a slow process, indirect photolysis involving reactive oxygen species plays a significant role. nih.gov Similar mechanisms are likely involved in the phototransformation of thiamphenicol.

Hydrolysis is another key abiotic degradation process. Studies on chloramphenicol and florfenicol have shown that these compounds are generally stable under ambient environmental pH and temperature conditions. nih.gov However, hydrolysis rates can increase under more acidic or alkaline conditions and at higher temperatures. nih.gov The specific functional groups susceptible to hydrolysis in thiamphenicol would be a key area of investigation using its labeled analog. The presence of iron minerals in soil has also been shown to catalyze the hydrolysis of chloramphenicol, highlighting the importance of solid-phase interactions in degradation processes. acs.orgacs.org

The use of this compound in conjunction with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) is essential for the identification of environmental transformation products. While specific studies focusing solely on this compound are limited, research on the broader class of amphenicols provides insights into expected transformation products.

For chloramphenicol, photolytic degradation has been shown to produce mono- and di-hydroxyl transformation products. researchgate.net Furthermore, disinfection byproducts such as dichloroacetamide can be formed from chloramphenicol and its analogues, including thiamphenicol, during water treatment processes. imperial.ac.uk In biological systems, oxidation of the C-3' position of thiamphenicol to form O-TAP has been identified as a key transformation step. nih.gov It is plausible that similar oxidative products could be formed through abiotic processes as well.

Table 1: Potential Transformation Pathways of Thiamphenicol in the Environment

Transformation ProcessPotential ProductsInfluencing Factors
PhototransformationHydroxylated derivatives, cleavage productsSunlight intensity, presence of photosensitizers (e.g., dissolved organic matter)
HydrolysisCleavage of amide bondpH, temperature, presence of catalytic minerals
OxidationOxidized side-chain products (e.g., O-TAP)Presence of reactive oxygen species

Biodegradation Studies in Environmental Compartments

Microbial activity is a primary driver of the degradation of organic contaminants, including antibiotics, in soil and water.

The biodegradation of thiamphenicol in soil and sediment can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The rate and extent of degradation are influenced by factors such as soil type, organic matter content, temperature, and the composition of the microbial community. frontiersin.org

Studies on amphenicol antibiotics have shown that they are susceptible to microbial degradation in soils. documentsdelivered.com The persistence of these compounds can be influenced by their initial concentration, with higher concentrations potentially inhibiting microbial activity and slowing down degradation. documentsdelivered.com The half-life of antibiotics in soil can vary significantly depending on environmental conditions and soil properties. frontiersin.org For instance, the degradation of some antibiotics is slower at lower temperatures. frontiersin.org

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. Assessing the mineralization of thiamphenicol in surface water is crucial for determining its ultimate environmental fate.

Studies on the mineralization of chloramphenicol have shown that advanced oxidation processes, such as photoelectro-Fenton, can achieve complete mineralization. researchgate.net While natural mineralization rates in surface water are expected to be much slower, this indicates that the molecule is not inherently recalcitrant to complete degradation. The use of isotopically labeled this compound would be particularly advantageous in mineralization studies, as the evolution of labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂) can be monitored to provide a direct measure of the extent of mineralization.

Sorption and Leaching Behavior in Soil Matrices

The mobility of thiamphenicol in the subsurface environment is governed by its sorption (adhesion) to soil particles and its potential for leaching (movement with water) through the soil profile.

Sorption is influenced by the physicochemical properties of both the antibiotic and the soil. For amphenicol antibiotics, sorption to soil is generally considered weak. documentsdelivered.com The sorption of thiamphenicol and related compounds is often positively correlated with the organic carbon content of the soil, suggesting that interactions with soil organic matter play a significant role. nih.gov Hydrogen bonding and hydrophobic interactions are likely the dominant sorption mechanisms. nih.govmdpi.com

The leaching potential of an antibiotic is inversely related to its sorption. Compounds that sorb weakly to soil, like thiamphenicol, are expected to have a higher potential to leach into groundwater. documentsdelivered.comnih.gov Column transport experiments with florfenicol have demonstrated its high leaching potential. nih.gov

The sorption behavior of thiamphenicol can be described by models such as the linear and Freundlich isotherms. documentsdelivered.comnih.gov The distribution coefficient (Kd) and the Freundlich affinity coefficient (Kf) are key parameters used to quantify the extent of sorption.

Table 2: Factors Influencing the Environmental Fate of Thiamphenicol

Environmental ProcessKey Influencing FactorsExpected Outcome for Thiamphenicol
PhototransformationSunlight, dissolved organic matterSlow degradation, formation of transformation products
HydrolysispH, temperatureGenerally stable, enhanced degradation at extreme pH and high temperature
BiodegradationMicrobial population, temperature, oxygenSusceptible to microbial degradation in soil and water
SorptionSoil organic matter content, pHWeak to moderate sorption
LeachingSorption coefficient, water flowPotential for leaching to groundwater

Bioaccumulation and Biotransformation in Non-Target Environmental Organisms (Non-Human)

The environmental fate of thiamphenicol, a broad-spectrum antibiotic, and by extension its isotopically labeled analog this compound, is a subject of growing research interest due to its potential impact on non-target organisms. This compound, with its stable isotope label, serves as a valuable tracer in studies designed to understand the uptake, accumulation, and metabolic breakdown of this compound in various environmental compartments and organisms. While specific studies focusing exclusively on this compound are limited, research on the parent compound, thiamphenicol, provides critical insights into its bioaccumulation and biotransformation in non-human organisms.

Research has demonstrated that microorganisms play a significant role in the degradation of thiamphenicol. In studies involving the microalgae Chlorella sp., it was found that biodegradation, biosorption, and bioaccumulation were the primary metabolic fates of the antibiotic. nih.gov One particular strain, Chlorella sp. L38, exhibited a strong ability to adapt to high concentrations of thiamphenicol. nih.gov The biodegradation process contributed to approximately 97% of the total removal efficiency when the initial thiamphenicol concentration was 46.2 mg·L-1. nih.gov The removal of thiamphenicol by Chlorella L38 and another strain, UTEX1602, followed zero-order reaction kinetics, with half-lives as short as 3.2 days and 5.0 days, respectively. nih.gov

The metabolic pathways of thiamphenicol in these microalgae were proposed to include chlorination, chlorine substitution, dehydration, and hydroxylation, indicating a comprehensive breakdown of the parent molecule. nih.gov

Further research into the degradation of thiamphenicol has explored the use of electroactive biofilms in microbial fuel cells (MFCs). In one such study, the degradation rate of thiamphenicol was significantly enhanced in an MFC with a modified cathode. The degradation rate reached 81.62%, which was 2.7 times higher than that of an unmodified MFC. nih.gov This process was attributed to the combined effect of electron reduction and microbial oxidation. nih.gov The study also noted shifts in the microbial community in the presence of thiamphenicol, with an enrichment of bacteria known to be involved in its biodegradation, such as Sphingopyxis, Aridibacter, Norank_ Minicenantales, and Petrimonas. nih.gov The proposed degradation mechanism in this system involves the initial removal of chlorine atoms from the thiamphenicol molecule, followed by the cleavage of C-C bonds and the opening of the benzene (B151609) ring by the degrading bacteria. nih.gov

While these studies provide valuable data on the microbial degradation of thiamphenicol, further research is needed to fully elucidate the bioaccumulation potential and biotransformation pathways in a wider range of non-target environmental organisms, such as invertebrates and fish, using tracer compounds like this compound.

Interactive Data Table: Thiamphenicol Removal by Chlorella sp.

StrainInitial Concentration (mg·L-1)Removal Efficiency (%)Predominant Metabolic FateShortest Half-life (days)
Chlorella sp. L3846.2~97 (Biodegradation)Biodegradation, Biosorption, Bioaccumulation3.2
Chlorella sp. UTEX1602Not specifiedNot specifiedBiodegradation, Biosorption, Bioaccumulation5.0

Interactive Data Table: Thiamphenicol Degradation in a Microbial Fuel Cell (MFC)

MFC TypeDegradation Rate (%)Key Degrading BacteriaProposed Degradation Mechanism
N-MnO2@NiAl-LDH-cathode MFC81.62Sphingopyxis, Aridibacter, Norank Minicenantales, PetrimonasElectron reduction (dechlorination) followed by microbial oxidation (C-C bond cleavage, benzene ring opening)
Unmodified MFC~30.23Not specifiedNot specified

Advanced Research Applications and Future Directions

Use in Isotopic Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for quantitative analysis, providing high accuracy and precision by using an isotopically labeled version of the analyte as an internal standard. nih.gov Thiamphenicol-methyl-d3 is ideally suited for this purpose in the trace analysis of its parent compound, thiamphenicol (B1682257).

When mixed with a sample containing thiamphenicol, the deuterated standard behaves almost identically to the unlabeled analyte during extraction, purification, and ionization processes. veeprho.com This co-elution minimizes variations and matrix effects that could otherwise compromise quantification. Mass spectrometry can easily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal from the natural analyte to that of the known amount of added this compound, a precise and accurate concentration of thiamphenicol in the sample can be determined. veeprho.com

This technique is particularly crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring food safety, where trace levels of antibiotic residues must be accurately quantified. veeprho.comnih.gov

Table 1: Properties of this compound for Mass Spectrometry

PropertyValueSignificance in IDMS
Molecular FormulaC₁₂H₁₂D₃Cl₂NO₅SIndicates the presence of three deuterium (B1214612) atoms. lgcstandards.com
Molecular Weight~359.24 g/molProvides a distinct mass shift from unlabeled Thiamphenicol (~356.22 g/mol) for MS detection. clearsynth.comscbt.com
Isotopic PurityTypically >95%Ensures minimal interference from unlabeled species, leading to more accurate quantification. lgcstandards.com
Chemical IdentityChemically identical to ThiamphenicolEnsures similar behavior during sample preparation and analysis, correcting for analyte loss. clearsynth.com

Application as a Tracer in Mechanistic Chemical Biology Studies

Stable isotope-labeled compounds like this compound are powerful tracers for elucidating biological pathways and reaction mechanisms. clearsynth.com Because deuterium is a stable, non-radioactive isotope, it can be safely used to track the metabolic fate of molecules in vivo and in vitro. clearsynth.com

A key principle exploited in these studies is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. escholarship.org Consequently, metabolic reactions involving the cleavage of this bond may proceed at a slower rate for the deuterated compound. symeres.com By comparing the metabolism of thiamphenicol and this compound, researchers can gain insights into metabolic pathways, identify rate-limiting steps, and understand drug-drug interactions. symeres.com This makes it an invaluable tool in drug metabolism and pharmacokinetics (DMPK) research. symeres.com

Potential for Research on Isotope-Edited Spectroscopic Analysis

Isotope-edited spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, utilize isotopic labels to isolate signals from specific parts of a molecule. nih.gov The presence of deuterium in this compound alters its spectroscopic properties in a predictable way, which can be leveraged for detailed structural and interaction studies.

In ¹H NMR, the deuterium substitution leads to the disappearance of proton signals at the labeled position, simplifying complex spectra. nih.gov Furthermore, deuterium NMR (²H NMR) can provide specific information about the labeled site's molecular dynamics and local environment. nih.gov This approach holds potential for studying the interaction of thiamphenicol with its biological target, the 50S ribosomal subunit. medchemexpress.com By analyzing the spectroscopic changes upon binding, researchers could map the binding site and characterize the conformational changes involved in its antibiotic action. Recent work has highlighted the potential synergy between ¹H MRS and deuterium-enriched methods for detecting spectral changes. escholarship.org

Development of Novel Research Probes and Derivatization Agents

The stable isotopic tag on this compound provides a foundation for developing more sophisticated research tools. While primarily used as an internal standard, its structure could be modified to create novel research probes. For instance, by attaching fluorescent tags or cross-linking agents to the thiamphenicol scaffold, while retaining the deuterated methyl group as a mass tag, scientists could create multimodal probes to study drug distribution and target engagement through both mass spectrometry and imaging techniques.

Derivatization involves chemically modifying an analyte to enhance its detectability or improve its chromatographic properties. The unique mass signature of the -SO₂CD₃ group in this compound could be incorporated into new derivatization agents. Such agents would be designed to react with specific functional groups in other molecules of interest, thereby introducing a stable isotope tag that facilitates their sensitive and specific quantification by mass spectrometry.

Future Perspectives in Stable Isotope Labeling for Pharmaceutical and Environmental Sciences

The application of stable isotope labeling, exemplified by compounds like this compound, is poised for significant growth in both pharmaceutical and environmental sciences.

Pharmaceutical Sciences : In drug discovery and development, there is a growing trend towards using deuterated compounds not just as analytical standards, but as therapeutic agents themselves. The kinetic isotope effect can be strategically used to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile by extending its half-life and reducing toxic metabolites. symeres.com Furthermore, stable isotope labeling combined with high-resolution mass spectrometry is becoming essential for metabolomics, allowing researchers to trace metabolic fluxes and distinguish biologically relevant metabolites from experimental noise. nih.goveurisotop.com

Environmental Sciences : In environmental analysis, stable isotope probing (SIP) is a powerful technique for tracking the fate of pollutants and understanding microbial ecology. nih.gov By introducing a substrate labeled with a stable isotope (like ¹³C, ¹⁵N, or ²H) into an environmental sample, researchers can identify which microorganisms consume the substrate by tracing the label into their biomarkers, such as DNA, RNA, or fatty acids. nih.govyoutube.com While less common than ¹³C or ¹⁵N, deuterium-labeled compounds can serve as effective tracers for studying the biodegradation pathways of specific contaminants, offering insights into their environmental persistence and impact. symeres.com

The continued development and application of deuterated compounds like this compound will undoubtedly fuel future discoveries across a wide spectrum of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Thiamphenicol-methyl-d3 in laboratory settings?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic hydrogen-deuterium exchange or deuterated reagent substitution. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2^2H NMR) to confirm deuterium incorporation and purity. Mass spectrometry (MS) with high-resolution capabilities (HRMS) is critical for verifying molecular mass and isotopic enrichment. Chromatographic methods (HPLC/LC-MS) ensure separation from non-deuterated analogs. Researchers should cross-reference synthetic pathways with peer-reviewed protocols and validate results against established spectral libraries .

Q. How is this compound utilized as an internal standard in quantitative analytical methods?

  • Methodological Answer : As a stable isotopically labeled (SIL) internal standard, it corrects for matrix effects and instrument variability in LC-MS/MS workflows. Researchers must ensure its chromatographic co-elution with the target analyte (non-deuterated thiamphenicol) while maintaining baseline resolution from interferents. Method validation should include linearity (1–100 ng/mL range), precision (CV <15%), and recovery studies (spiked matrix samples). Deuterium labeling minimizes isotopic interference but requires verification via MS/MS fragmentation patterns .

Q. What experimental conditions are critical for maintaining this compound stability during storage and analysis?

  • Methodological Answer : Stability studies should assess degradation under varying temperatures (−20°C to 25°C), pH (2–9), and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 30 days) identifies degradation products. Use amber vials for light-sensitive samples and validate storage buffers (e.g., ammonium acetate for LC-MS compatibility). Long-term stability data must align with ICH guidelines, with periodic re-analysis to confirm integrity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate isotopic effects of this compound in metabolic tracing studies?

  • Methodological Answer : Isotopic effects (e.g., kinetic isotope effects, KIE) are assessed via comparative studies between deuterated and non-deuterated forms. Use in vitro microsomal assays (human/animal liver microsomes) to measure metabolic half-life (t1/2t_{1/2}) and clearance rates. Isotope ratio mass spectrometry (IRMS) quantifies 2^2H enrichment in metabolites. Control for deuterium loss via back-exchange experiments and validate using computational modeling (e.g., DFT for bond dissociation energies) .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from matrix effects (plasma vs. tissue homogenates) or ionization suppression in MS. Perform cross-laboratory validation using harmonized protocols (e.g., EMA bioanalytical guidelines). Meta-analysis of published data should account for variables like dosing regimens, species differences, and extraction efficiencies. Robust statistical tools (e.g., Bland-Altman plots) quantify inter-study variability, while sensitivity analyses identify critical methodological divergences .

Q. How to optimize method validation parameters for this compound in complex biological matrices?

  • Methodological Answer : Include matrix-matched calibration curves to address ion suppression/enhancement. Evaluate selectivity via ≥6 independent matrix sources (e.g., human plasma from different donors). For accuracy/precision, use a nested ANOVA design with three concentration levels (LLOQ, mid, high) across five runs. Cross-validate with alternative techniques (e.g., immunoassays) to confirm specificity. Document all parameters per FDA Bioanalytical Method Validation guidelines .

Q. What advanced techniques elucidate degradation pathways of this compound under stress conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative, thermal) coupled with high-resolution LC-HRMS/MS identify degradation products. Use MSn^n fragmentation to map structural modifications. Isotopic labeling aids in distinguishing degradation artifacts from native compounds. Computational tools (e.g., Mass Frontier) predict fragmentation pathways, while NMR (e.g., 1^1H-13^13C HSQC) confirms positional deuteration stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.